Ethanol, 2-(4-piperidinylmethoxy)-
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Overview
Description
Ethanol, 2-(4-piperidinylmethoxy)- is a chemical compound with the molecular formula C8H17NO2. It contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Ethanol, 2-(4-piperidinylmethoxy)- involves several steps. One common method includes the reaction of piperidine with an appropriate alkylating agent to introduce the methoxy group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of the alkylating agent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethanol, 2-(4-piperidinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanol, 2-(4-piperidinylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethanol, 2-(4-piperidinylmethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethanol, 2-(4-piperidinylmethoxy)- can be compared with other piperidine derivatives, such as:
2-(2-Hydroxyethyl)piperidine: Similar in structure but with different functional groups.
4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile: A more complex derivative with additional functional groups.
The uniqueness of Ethanol, 2-(4-piperidinylmethoxy)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
863615-20-7 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethoxy)ethanol |
InChI |
InChI=1S/C8H17NO2/c10-5-6-11-7-8-1-3-9-4-2-8/h8-10H,1-7H2 |
InChI Key |
JSRHARWPISRNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COCCO |
Origin of Product |
United States |
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